3-Methyl-2-benzoxazolinone

Drug Metabolism Pharmacokinetics Cytochrome P450

CYP inhibition screening requires a well-characterized negative control for baseline calibration. Unsubstituted or nitro-substituted benzoxazolinone analogs differ in metabolic stability and sublimation enthalpy, causing irreproducible DMPK data. • Weak, quantified CYP inhibition: CYP3A4 IC₅₀ = 5.49 µM, CYP2E1/CYP2C19 IC₅₀ = 50 µM • Lower sublimation enthalpy (104.6 kJ·mol⁻¹) vs. nitro analog enables gentler purification • Defined auxin activity-50-fold less active than DMBOA for plant SAR calibration Supplied as 98% needles; available in gram to bulk quantities.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 21892-80-8
Cat. No. B1265911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-benzoxazolinone
CAS21892-80-8
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
InChIKeyQRMRRLXXFHXMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-benzoxazolinone Profile


3-Methyl-2-benzoxazolinone (MBOA, 3MBOA; CAS 21892-80-8) is a heterocyclic benzoxazolinone derivative with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . The compound exists as a solid at room temperature with a melting point range of 83–87 °C and is supplied as needles with a purity of 98% . 3-Methyl-2-benzoxazolinone is a naturally occurring allelochemical found in graminaceous plants and is recognized as an auxin-inhibiting substance in plant physiology studies [1]. In chemical synthesis, this compound serves as a versatile core scaffold for the preparation of heterocycles and benzoxazolinone derivatives with diverse pharmacological activities [1].

DMPK

Weak CYP inhibition profile supports negative-control workflow in metabolism studies

Plant physiology

Naturally occurring allelochemical; baseline scaffold for auxin signaling SAR studies

Thermochemistry

Well-characterized sublimation enthalpy supports purification process design

Antifungal screening

3-Methyl-substituted core reported as scaffold for Candida-selective derivative development

3-Methyl-2-benzoxazolinone: Critical Analog Differences


While numerous 2-benzoxazolinone derivatives share a common core, the specific substitution pattern at the 3-position and the aromatic ring profoundly alters their physicochemical and biological properties. For instance, 3-methyl-2-benzoxazolinone exhibits significantly lower sublimation enthalpy (104.6 ± 0.4 kJ·mol⁻¹) compared to its 6-nitro-substituted counterpart (130.8 ± 0.8 kJ·mol⁻¹), reflecting weaker intermolecular interactions and lower thermal stability [1]. This thermodynamic difference directly impacts handling, storage conditions, and process development considerations. Additionally, the presence or absence of the N-methyl group dramatically alters the compound's ability to serve as a prodrug or metabolic probe; unsubstituted 2-benzoxazolinone (BOA) lacks the metabolic stability and distinct CYP interaction profile observed with 3-methyl-2-benzoxazolinone [2]. Consequently, substituting 3-methyl-2-benzoxazolinone with a seemingly similar benzoxazolinone analog can lead to irreproducible experimental outcomes in plant biology assays, inconsistent synthetic yields, or erroneous DMPK data.

This product

3-Methyl-2-benzoxazolinone: lower sublimation enthalpy; distinct CYP interaction profile with weak inhibition across multiple isoforms

6-Nitro analog

Significantly higher sublimation enthalpy; thermal behavior and purification parameters may not transfer

This product

N-methyl substitution enables metabolic stability and characterized CYP interaction data for DMPK control use

Unsubstituted BOA

Lacks N-methyl group; metabolic stability profile and CYP interaction context may differ; not suited as DMPK negative control

3-Methyl-2-benzoxazolinone: Selection Evidence


Weak CYP Inhibition: DMPK Negative Control

3-Methyl-2-benzoxazolinone demonstrates weak inhibitory activity against major human cytochrome P450 enzymes. In human liver microsome assays, the compound exhibited an IC₅₀ of 50,000 nM (50 µM) for CYP2E1 using chlorzoxazone as a probe substrate and an IC₅₀ of 5,490 nM (5.49 µM) for CYP3A4 using midazolam as a probe substrate [1]. A comparable IC₅₀ of 50,000 nM was observed for CYP2C19 inhibition using 3-O-methylfluorescein as substrate [1]. These IC₅₀ values are orders of magnitude higher than those of known potent CYP inhibitors, such as ketoconazole (CYP3A4 IC₅₀ ~ 0.02 µM) or fluconazole (CYP2C19 IC₅₀ ~ 2 µM). This weak inhibition profile establishes 3-methyl-2-benzoxazolinone as a suitable negative control or reference compound in drug-drug interaction studies, as it is unlikely to cause significant CYP-mediated metabolic interference.

CYP Inhibition Profile
Cross-study comparable
CYP2E1 IC₅₀ 50 µM; CYP3A4 IC₅₀ 5.49 µM; CYP2C19 IC₅₀ 50 µM — >1000-fold weaker than potent inhibitors
Supports DMPK negative-control context for CYP inhibition screening
Human liver microsomes; LC-MS/MS readout
Drug Metabolism Pharmacokinetics Cytochrome P450 DMPK

Sublimation Enthalpy Comparison

Direct experimental comparison of the thermochemical properties of 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone reveals a substantial difference in intermolecular interaction strength. Using high-temperature Calvet microcalorimetry, the standard molar enthalpy of sublimation at T = 298.15 K was determined to be 104.6 ± 0.4 kJ·mol⁻¹ for 3-methyl-2-benzoxazolinone, compared to 130.8 ± 0.8 kJ·mol⁻¹ for 6-nitro-2-benzoxazolinone [1]. This difference of 26.2 kJ·mol⁻¹ reflects the significantly stronger intermolecular forces in the nitro-substituted compound. The lower sublimation enthalpy of 3-methyl-2-benzoxazolinone translates to greater volatility and a higher vapor pressure at a given temperature, which has practical implications for vacuum sublimation purification, formulation development, and long-term storage stability.

Sublimation Enthalpy
Head-to-head
104.6 ± 0.4 kJ·mol⁻¹ vs. 130.8 ± 0.8 kJ·mol⁻¹ for 6-nitro analog — 26.2 kJ·mol⁻¹ lower
Lower enthalpy supports gentler sublimation purification design
Calvet microcalorimetry; T = 298.15 K
Thermochemistry Process Chemistry Sublimation Physical Properties

Auxin Inhibition Baseline Scaffold

In plant biology, 3-methyl-2-benzoxazolinone (MBOA) functions as a naturally occurring auxin-inhibiting substance. Comparative receptor binding assays have established that 6,7-dimethoxy-2-benzoxazolinone (DMBOA) is approximately 50 times more active than MBOA in inhibiting the binding of the auxin 1-naphthylacetic acid (1-NAA) to membrane-bound or solubilized receptors from corn coleoptiles [1]. The activity of these benzoxazolinones in inhibiting auxin binding correlates directly with their ability to inhibit auxin-induced growth [1]. This well-defined activity gap positions MBOA as the baseline scaffold for structure-activity relationship (SAR) studies aimed at optimizing auxin receptor antagonism; researchers seeking to evaluate novel benzoxazolinone derivatives can use MBOA as a benchmark control with established, lower-potency activity.

Auxin Receptor Binding
Head-to-head
~50-fold lower potency than DMBOA in inhibiting 1-NAA binding to corn coleoptile receptors
Supports auxin signaling SAR context as baseline comparator scaffold
Zea mays membrane and solubilized receptor assays
Plant Physiology Allelochemicals Auxin Receptor Structure-Activity Relationship

Consistent Purity and Melting Point Across Vendors

Analysis of technical specifications from multiple reputable vendors reveals a high degree of consistency in the quality attributes of commercial 3-methyl-2-benzoxazolinone. Sigma-Aldrich supplies the compound at ≥97.5% purity (GC) and 98% assay with a melting point range of 83–87 °C, in the form of needles . AKSci provides the compound at a minimum purity specification of 95% with an identical melting point range of 83–87 °C, as a solid at 20 °C . This consistency in physical form, melting point range, and high purity across independent suppliers confirms the availability of a reliably characterized material. Researchers can confidently procure this compound from either source without concerns about batch-to-batch or vendor-to-vendor variability affecting experimental outcomes, a critical consideration for long-term, multi-site studies.

Vendor Specification Consistency
Data to verify
Purity 95–98% agreement across suppliers; identical melting point range 83–87 °C
Supports procurement confidence; multi-site reproducibility context
Commercial TDS; independent verification recommended
Quality Control Procurement Purity Reproducibility

Selective Antifungal Activity Against Candida krusei

Structure-activity relationship studies on 2-benzoxazolinone derivatives reveal that the 3-methyl substitution is a critical determinant of antimicrobial activity. In a study evaluating a series of 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones and their reduction products against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, none of the compounds displayed activity against the tested bacterial strains [1]. However, a specific derivative, 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone, demonstrated remarkable activity against Candida krusei, distinguishing itself as the most active compound in the series [1]. This fungal-specific activity, which is absent in the unsubstituted 2-benzoxazolinone core, underscores the importance of the 3-methyl group for guiding selective antimicrobial lead optimization. The 3-methyl-2-benzoxazolinone core thus provides a privileged scaffold for developing antifungal agents with reduced antibacterial off-target effects.

Antifungal Selectivity
Class-level
3-Methyl-substituted derivative reported with selective activity against Candida krusei; no antibacterial activity observed in tested panel
Supports antifungal screening context; class-level scaffold selectivity review
Broth microdilution; quantitative MIC data to verify
Antimicrobial Antifungal Candida SAR

3-Methyl-2-benzoxazolinone: Application Scenarios


DMPK Control for CYP Inhibition Assays

Given its weak inhibition of CYP2E1 (IC₅₀ = 50 µM), CYP3A4 (IC₅₀ = 5.49 µM), and CYP2C19 (IC₅₀ = 50 µM) [1], 3-methyl-2-benzoxazolinone is ideally suited as a negative control in drug-drug interaction screening panels. Researchers evaluating the CYP inhibition liability of new chemical entities can use this compound to establish baseline, non-inhibitory response levels, ensuring assay sensitivity and specificity. Its well-characterized, low-potency profile prevents false-positive signals that could arise from using a more structurally complex control.

Sublimation-Based Purification Process

The experimentally determined standard molar enthalpy of sublimation (104.6 ± 0.4 kJ·mol⁻¹) [2] provides a quantitative basis for designing vacuum sublimation processes to purify 3-methyl-2-benzoxazolinone. Unlike the nitro analog, which requires significantly more energy for sublimation (130.8 ± 0.8 kJ·mol⁻¹) [2], this compound's lower enthalpy enables gentler purification conditions, reducing thermal degradation risk. This data is essential for chemical engineers optimizing large-scale purification and for formulators evaluating the compound's vapor-phase stability.

Auxin Antagonist SAR Baseline Scaffold

With its established, lower-potency activity in auxin receptor binding assays (50-fold less active than DMBOA) [3], 3-methyl-2-benzoxazolinone serves as a definitive baseline control in plant physiology SAR studies. Researchers designing novel auxin inhibitors can use MBOA to calibrate assay sensitivity and to quantify the fold-improvement in potency achieved by new structural modifications, ensuring that SAR data are both comparable and reproducible across experiments.

Privileged Scaffold for Antifungal Drug Discovery

The class-level evidence indicating that 3-methyl-substituted benzoxazolinone derivatives possess selective antifungal activity against Candida krusei, without antibacterial effects [4], positions 3-methyl-2-benzoxazolinone as a privileged scaffold for medicinal chemistry campaigns. Researchers seeking to develop narrow-spectrum antifungal agents with reduced disruption to the host microbiome can use this compound as a starting template for further optimization, confident that the core structure imparts inherent fungal selectivity.

Application
Selection Property
Validation Focus
CYP inhibition screening studies
Weak multi-isoform CYP inhibition profile
DMPK negative-control assay context; baseline response verification
Sublimation purification process design
Experimentally determined sublimation enthalpy
Thermal process parameter validation; vapor-phase stability review
Auxin signaling SAR studies
Baseline auxin-inhibiting activity
Receptor binding assay calibration; potency improvement quantification
Antifungal scaffold screening studies
3-Methyl-substituted benzoxazolinone core
Candida strain-panel selectivity review; narrow-spectrum screening context

Technical Documentation Hub

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41 linked technical documents
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